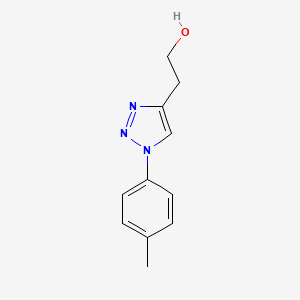

2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(4-methylphenyl)triazol-4-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-9-2-4-11(5-3-9)14-8-10(6-7-15)12-13-14/h2-5,8,15H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXZLGAIEJVTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click reaction.” This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a substitution reaction where a suitable p-tolyl halide reacts with the triazole intermediate.

Attachment of the Ethanol Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of p-tolyltriazolecarboxylic acid.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of halogenated or nitrated p-tolyltriazole derivatives.

Scientific Research Applications

2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer properties.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Biological Studies: It can be used as a probe to study biological processes involving triazole-containing compounds.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)ethanol with structurally related triazole derivatives:

Impact of Substituents on Properties

- Electron-donating groups (e.g., p-tolyl) : Improve corrosion inhibition by enhancing electron density, facilitating adsorption on metal surfaces .

- Electron-withdrawing groups (e.g., Cl, CF₃) : Increase molecular weight and hydrophobicity, affecting solubility and bioavailability .

- Ethanol vs. methanol/other alcohols: Ethanol's longer chain may improve membrane permeability in antimicrobial applications compared to methanol derivatives .

Biological Activity

2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a p-tolyl group, a triazole ring, and an ethanol moiety, which together contribute to its unique chemical properties and biological applications.

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : This is achieved through the Huisgen 1,3-dipolar cycloaddition reaction, commonly referred to as the "click reaction." An azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

- Introduction of the p-Tolyl Group : This is accomplished via a substitution reaction where a suitable p-tolyl halide interacts with the triazole intermediate.

- Attachment of the Ethanol Moiety : The final step involves incorporating the ethanol group into the structure.

These synthetic routes highlight the compound's versatility and potential for further modifications to enhance its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity towards enzymes or receptors. This mechanism underlies its potential applications in medicinal chemistry, particularly in developing antimicrobial and anticancer agents.

Biological Activity

Recent studies have highlighted several aspects of the biological activity associated with this compound:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The incorporation of the p-tolyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.

Anticancer Properties

Triazole derivatives are being explored for their anticancer potential. The specific interactions of this compound with cancer-related targets could lead to the development of novel therapeutic agents. Studies suggest that such compounds might inhibit tumor growth by interfering with cellular signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazole derivatives:

- DprE1 Inhibition : A study identified potent inhibitors of the DprE1 enzyme from triazole ligands. Compounds similar to this compound demonstrated significant inhibition with IC50 values in the micromolar range (e.g., BOK-2: 2.2 ± 0.1 μM) .

- Antiviral Activity : Research on related triazole derivatives revealed their potential as antiviral agents against influenza viruses. These compounds were able to reduce viral infectivity significantly .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(p-tolyl)-1H-1,2,3-triazole | Lacks ethanol moiety | Moderate antimicrobial activity |

| 2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethanol | Phenyl group instead of p-tolyl | Enhanced anticancer properties |

| 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)acetic acid | Acetic acid moiety | Improved solubility but reduced potency |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Reacting p-tolyl azide with propargyl alcohol derivatives under nitrogen atmosphere.

- Optimizing solvent choice (e.g., ethanol or THF) and temperature (room temperature to 60°C) to favor regioselectivity .

- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Purity validation using TLC and ¹H/¹³C NMR spectroscopy .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H NMR peaks for characteristic signals: δ 7.1–7.3 ppm (aromatic protons from p-tolyl), δ 4.7–5.0 ppm (triazole-CH2-ethanol), and δ 2.3 ppm (methyl group on p-tolyl) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify hydroxyl (~3200 cm⁻¹) and triazole (C=N stretch, ~1500 cm⁻¹) functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of triazole formation in this compound’s synthesis?

- Methodological Answer :

- The CuAAC reaction proceeds via a stepwise mechanism where copper(I) coordinates to the alkyne, forming a metallocycle intermediate. This favors 1,4-regioselectivity for the triazole ring.

- Computational studies (DFT) can model transition states to predict regiochemical outcomes.

- Experimental validation: Compare reaction kinetics under varying catalysts (e.g., RuAAC for 1,5-selectivity) and monitor intermediates via in situ IR .

Q. How can crystallographic data resolve discrepancies in reported biological activity?

- Methodological Answer :

- Use single-crystal X-ray diffraction (SXRD) to determine the compound’s 3D structure. Refinement via SHELXL (e.g., hydrogen-bonding networks, torsional angles) clarifies conformational stability .

- Compare crystallographic data with molecular docking results (e.g., interactions with Aβ peptides or enzyme active sites) to reconcile conflicting bioactivity reports .

- Example: If conflicting antioxidant assays exist, validate via ORAC (oxygen radical absorbance capacity) and cell-based ROS assays under standardized conditions .

Q. How do structural modifications (e.g., substituents on the triazole or p-tolyl group) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups on the p-tolyl ring.

- Test in vitro for metal-binding affinity (e.g., UV-Vis titration with Cu²⁺) and neuroprotective effects (e.g., SH-SY5Y cell viability assays) .

- Advanced Example: Replace the ethanol moiety with morpholinoethyl groups to enhance blood-brain barrier permeability, then evaluate pharmacokinetics via LC-MS/MS .

Data Contradiction & Troubleshooting

Q. How should researchers address inconsistencies in reaction yields during scale-up synthesis?

- Methodological Answer :

- Root Cause Analysis :

- Check for oxygen sensitivity (e.g., Cu(I) oxidation to Cu(II)) by repeating reactions under inert atmosphere .

- Optimize stoichiometry: Excess alkyne or azide (1.2–1.5 equiv) may improve conversion.

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real-time .

Q. Why do different studies report varying IC50 values for this compound’s enzyme inhibition?

- Methodological Answer :

- Assay Standardization :

- Control buffer pH (e.g., Tris vs. PBS) and temperature (25°C vs. 37°C).

- Validate enzyme activity with positive controls (e.g., EDTA for metalloenzymes).

- Data Normalization : Express IC50 relative to reference inhibitors and account for solvent effects (e.g., DMSO ≤1% v/v) .

Analytical & Computational Tools

Q. Which computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Silico Modeling :

- Use SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in lipid bilayers.

- Experimental Cross-Validation : Compare predictions with in vitro Caco-2 permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.